Lipophilicity Modulation: LogP Reduction by 3-Ethoxy Substitution vs. Des-Ethoxy Analog
The 3-ethoxy substituent in the target compound reduces computed lipophilicity relative to its des-ethoxy counterpart. The target compound (CAS 309936-80-9) has a computed LogP of 4.00–4.27 (ChemSrc: LogP 4.00; ChemScene: LogP 4.27), compared to 4.40 for 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4), a difference of −0.13 to −0.40 log units . This is accompanied by an increase in topological polar surface area (TPSA) from 26.3 Ų to 35.53 Ų (a +35% change) . In medicinal chemistry lead optimization, a LogP reduction of this magnitude can translate to measurably different membrane permeability, aqueous solubility, and plasma protein binding profiles, making the two compounds non-interchangeable in SAR campaigns [1].
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP: 4.00–4.27; TPSA: 35.53 Ų; MW: 308.73 |
| Comparator Or Baseline | 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4): LogP: 4.40; TPSA: 26.3 Ų; MW: 264.68 |
| Quantified Difference | ΔLogP: −0.13 to −0.40; ΔTPSA: +9.23 Ų (+35%); ΔMW: +44.05 g/mol (+17%) |
| Conditions | Computed physicochemical properties from vendor databases and PubChem; LogP calculated via XLogP3 or proprietary algorithms |
Why This Matters
A LogP difference of ≥0.3 units and a TPSA shift of >9 Ų are sufficient to alter predicted oral bioavailability and cell permeability, making the target compound a distinct tool for probing structure–property relationships in drug discovery programs.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Class-level reference for LogP/TPSA impact on drug-likeness.) View Source
